molecular formula C17H19N5O3S2 B4299810 ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

Cat. No.: B4299810
M. Wt: 405.5 g/mol
InChI Key: KUVIVIAEJQKEFZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves several steps. One common method includes the reaction of an aldehyde with thiosemicarbazide in ethanol at reflux temperature, yielding the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl (5-{[2-(1H-benzimidazol-2-ylthio)butanoyl]amino}-1,3,4-thiadiazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl (5-{[2-(1H-benzimidazol-2-ylthio)butanoyl]amino}-1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and thiadiazole rings play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl (5-{[2-(1H-benzimidazol-2-ylthio)butanoyl]amino}-1,3,4-thiadiazol-2-yl)acetate can be compared with other benzimidazole and thiadiazole derivatives. Similar compounds include:

    Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Thiadiazole derivatives: These compounds also exhibit various biological activities, such as anti-inflammatory and antitumor effects.

The uniqueness of ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE lies in its combined structure, which may offer synergistic effects not observed in individual benzimidazole or thiadiazole derivatives .

Properties

IUPAC Name

ethyl 2-[5-[2-(1H-benzimidazol-2-ylsulfanyl)butanoylamino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S2/c1-3-12(26-16-18-10-7-5-6-8-11(10)19-16)15(24)20-17-22-21-13(27-17)9-14(23)25-4-2/h5-8,12H,3-4,9H2,1-2H3,(H,18,19)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVIVIAEJQKEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 3
ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 4
ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 5
ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 6
ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

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